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Compound of Interest

Compound Name: 4-Amino-3-bromobenzoic acid

Cat. No.: B189058 Get Quote

This technical guide provides a comprehensive overview of the available spectroscopic data for

4-Amino-3-bromobenzoic acid (CAS No: 6311-37-1), a key intermediate in various chemical

syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in

drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. The proton (¹H) NMR data provides detailed information about the chemical

environment of hydrogen atoms within the molecule.

¹H NMR Spectral Data
The following table summarizes the proton NMR spectral data for 4-Amino-3-bromobenzoic
acid. The spectrum was recorded in deuterated dimethyl sulfoxide (D6-DMSO).
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

12.39 Broad Singlet 1H
Carboxylic Acid (-

COOH)

7.89 Doublet 1H Aromatic H

7.63 Doublet of Doublets 1H Aromatic H

6.78 Doublet 1H Aromatic H

6.10 Singlet 2H Amine (-NH₂)

Note: Experimental ¹³C NMR data for 4-Amino-3-bromobenzoic acid is not readily available in

the public domain based on the conducted search.

Experimental Protocol: NMR Spectroscopy
A standard protocol for obtaining ¹H NMR spectra of a solid organic compound like 4-Amino-3-
bromobenzoic acid is as follows:

Sample Preparation: Weigh approximately 5-10 mg of the solid sample.[1]

Dissolution: Dissolve the sample in 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., D6-

DMSO, CDCl₃) in a small vial.[1]

Transfer: If any solid remains undissolved, filter the solution or carefully transfer the

supernatant to a clean NMR tube.[1] The solution should be clear and free of particulate

matter.[1]

Data Acquisition: Place the NMR tube in the spectrometer. The field is shimmed to improve

homogeneity. A standard ¹H NMR experiment is then run. For ¹³C NMR, a proton-decoupled

experiment is typically performed to simplify the spectrum.[2]

Referencing: Chemical shifts are referenced to an internal standard, commonly

tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak.[1][3]

Infrared (IR) Spectroscopy
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FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. While a specific experimental spectrum for 4-Amino-3-
bromobenzoic acid was not found, the expected characteristic absorption bands based on its

functional groups are listed below.

Expected FTIR Absorption Bands
Wavenumber Range (cm⁻¹) Functional Group Vibrational Mode

3400 - 3200 N-H (Amine)
Symmetric & Asymmetric

Stretching

3300 - 2500 O-H (Carboxylic Acid) Stretching (very broad)

~1700 C=O (Carboxylic Acid) Stretching

~1600 N-H (Amine) Bending

1600 - 1450 C=C (Aromatic Ring) Stretching

~1300 C-O (Carboxylic Acid) Stretching

~1250 C-N (Aromatic Amine) Stretching

Below 850 C-H (Aromatic Ring) Out-of-plane Bending

Below 800 C-Br Stretching

Experimental Protocol: FTIR Spectroscopy (KBr Pellet
Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

[4]

Grinding: Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained. The concentration of the sample in KBr should be in the

range of 0.2% to 1%.[4]

Pellet Formation: Place the powdered mixture into a pellet press. Apply pressure (typically

several tons) to form a thin, transparent or translucent pellet.
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Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.[4]

Analysis: Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.[5] The

instrument passes an infrared beam through the sample, and the detector measures the

transmitted radiation to generate the spectrum.[5]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight and elemental composition of a compound.

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 4-
Amino-3-bromobenzoic acid.[6]

Mass Spectrometry Data
Property Value Reference

Molecular Formula C₇H₆BrNO₂ [7]

Molecular Weight 216.03 g/mol [7]

Exact Mass 214.95819 Da [7]

Predicted Collision Cross Section (CCS) Data for
Adducts

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 215.96547 135.5

[M+Na]⁺ 237.94741 146.9

[M-H]⁻ 213.95091 140.5

[M+NH₄]⁺ 232.99201 156.5

[M+K]⁺ 253.92135 135.6

Data obtained from computational predictions.
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Experimental Protocol: Electrospray Ionization Mass
Spectrometry (ESI-MS)
A general procedure for analyzing a small organic molecule via ESI-MS is as follows:

Stock Solution Preparation: Dissolve the sample in a suitable organic solvent (e.g.,

methanol, acetonitrile) or water to a concentration of approximately 1 mg/mL.[8][9] High-

purity solvents are recommended.[6]

Dilution: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it with 1 mL of an

appropriate solvent mixture (e.g., methanol, acetonitrile, water, or combinations thereof).[8]

The final concentration should be in the microgram per mL range.[8] To enhance protonation

for positive ion mode, 0.1% formic acid can be added to the solvent.[6]

Sample Infusion: The diluted sample solution is then introduced into the mass spectrometer's

electrospray source, often via direct infusion using a syringe pump or through a liquid

chromatography (LC) system.[10]

Ionization and Analysis: A high voltage is applied to the capillary tip, generating a fine spray

of charged droplets. As the solvent evaporates, ions of the analyte (e.g., [M+H]⁺ or [M-H]⁻)

are formed and enter the mass analyzer, which separates them based on their mass-to-

charge ratio.[11]

Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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